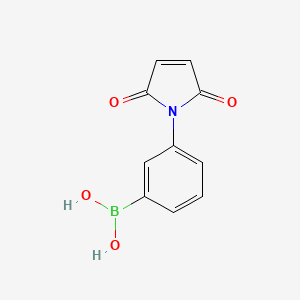

3-Maleimidophenyl boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRNFAUYWXDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Maleimidophenyl Boronic Acid: A Bifunctional Tool for Chemical Biology and Drug Development

Introduction: The Power of Dual Reactivity

In the landscape of modern chemical biology and targeted therapeutics, the ability to selectively link different molecular entities is paramount. Bifunctional crosslinkers are the workhorses that enable the construction of complex molecular architectures, from antibody-drug conjugates (ADCs) to sophisticated biosensors. Among these, 3-Maleimidophenyl boronic acid (MPBA) stands out due to its unique combination of two distinct and highly useful reactive groups: a maleimide and a boronic acid. This guide provides an in-depth exploration of the structure, properties, and applications of MPBA, offering researchers and drug development professionals a comprehensive understanding of this versatile reagent.

This compound is an organic compound featuring a phenyl ring substituted with a maleimide group at one position and a boronic acid group at another.[1] This arrangement confers a powerful dual-reactivity profile. The maleimide group is a well-established electrophile that readily and selectively reacts with sulfhydryl (thiol) groups, most notably those found in cysteine residues of proteins, to form stable covalent thioether bonds.[2] Concurrently, the boronic acid moiety acts as a Lewis acid, capable of forming reversible covalent complexes, known as boronate esters, with molecules containing 1,2- or 1,3-diols.[3][4] This reactivity makes it an ideal handle for targeting saccharides, glycoproteins, and certain ribonucleosides.

The strategic importance of MPBA lies in its ability to bridge two distinct chemical worlds: the realm of protein chemistry via its sulfhydryl reactivity and the world of glycobiology through its diol-binding capacity. This allows for the precise and controlled conjugation of proteins to sugar-containing molecules, a critical capability in numerous biomedical applications.

Caption: Chemical structure of this compound.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is crucial for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 170368-42-0 | [5] |

| Synonyms | MPBA, 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylboronic acid | [1][5] |

| Molecular Formula | C₁₀H₈BNO₄ | [5] |

| Molecular Weight | 216.99 g/mol | [1][5] |

| Appearance | Off-white powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store at 4°C in a cool, dry place. | [5] |

| Stability | Stable, but sensitive to moisture. | [5] |

Handling and Safety: this compound may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] It is incompatible with strong oxidizing agents, reducing agents, and bases.[5]

Synthetic Pathway Overview

While commercially available, understanding the synthesis of MPBA provides insight into its structure. A common synthetic strategy begins with 3-aminophenylboronic acid. The primary amine of this precursor is reacted with maleic anhydride. This initial reaction forms a maleamic acid intermediate, which is then subjected to a dehydration and cyclization step, typically using a reagent like acetic anhydride with a sodium acetate catalyst, to form the stable five-membered maleimide ring.

Caption: A generalized workflow for the synthesis of MPBA.

The Chemistry of the Functional Moieties

The utility of MPBA is rooted in the distinct and controllable reactivity of its two functional groups.

The Maleimide Moiety: A Tool for Stable Covalent Conjugation

The maleimide group is a premier functional group for bioconjugation, prized for its high reactivity and specificity towards thiol groups.

Mechanism of Action: The reaction proceeds via a Michael addition mechanism. The deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide's double bond. This forms a stable, covalent thioether linkage. The reaction is typically most efficient at a pH range of 6.5-7.5, where a sufficient concentration of the reactive thiolate anion exists without promoting hydrolysis of the maleimide ring.

Caption: Reaction scheme for maleimide-thiol conjugation.

Experimental Protocol: Protein Thiol Conjugation

-

Protein Preparation: Ensure the protein to be labeled has a free cysteine. If necessary, reduce disulfide bonds using a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Causality Note: TCEP is often preferred as it does not contain a thiol and thus does not need to be removed prior to the maleimide reaction.

-

Buffer Exchange: Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2).

-

Reagent Preparation: Dissolve MPBA in a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the MPBA stock solution to the protein solution. The exact ratio should be optimized for the specific protein.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

-

Purification: Remove excess MPBA and quenching reagent via size-exclusion chromatography or dialysis to yield the purified protein-MPBA conjugate.

The Boronic Acid Moiety: A Gateway to Reversible Glycan Targeting

Boronic acids are organic derivatives of boric acid characterized by a carbon-boron bond.[3][6] The boron atom possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons.[6][7]

Mechanism of Action: This Lewis acidity allows boronic acids to react with nucleophilic diol groups, particularly those in a cis-configuration on a five- or six-membered ring, as commonly found in saccharides. The reaction forms a cyclic boronate ester, a reversible covalent bond. The stability of this bond is pH-dependent; it is more stable at alkaline pH where the boronic acid is in its tetrahedral boronate form, and it tends to dissociate at acidic pH. This pH-responsiveness is a key feature that can be exploited in drug delivery and sensor applications.

Caption: Reversible formation of a boronate ester with a diol.

Experimental Protocol: Glycoprotein Targeting

-

Conjugate Preparation: Prepare the protein-MPBA conjugate as described previously.

-

Target Preparation: Solubilize the target glycoprotein or cell sample in a slightly alkaline buffer (e.g., HEPES or borate buffer, pH 7.5-8.5) to favor boronate ester formation.

-

Binding Reaction: Add the protein-MPBA conjugate to the glycoprotein sample.

-

Incubation: Incubate for 30-60 minutes at room temperature to allow for binding.

-

Washing/Analysis: For affinity purification, wash away unbound proteins. The bound glycoprotein can be eluted by lowering the pH (e.g., to pH 3-5), which destabilizes the boronate ester linkage. For cell labeling, proceed with washing steps and analysis (e.g., flow cytometry or fluorescence microscopy if the protein is fluorescently tagged).

Applications in Research and Drug Development

The dual functionality of MPBA opens up a wide array of advanced applications.

1. Targeted Drug Delivery: MPBA can be used to construct sophisticated drug delivery systems. A therapeutic agent (e.g., a cytotoxic drug with a thiol handle) can be attached to the maleimide group. The resulting conjugate can then use its boronic acid moiety to target cells that overexpress specific surface glycans, such as sialic acids on cancer cells, thereby increasing the local concentration of the drug at the desired site and reducing off-target toxicity.

2. Assembly of Protein-Glycan Conjugates: Researchers can link a protein of interest (via a cysteine) to a specific glycan or glycoprotein. This is invaluable for studying protein-carbohydrate interactions, developing vaccines, or creating novel therapeutic biologics where glycosylation patterns are critical for function.

3. Affinity-Based Probes: An antibody or other targeting protein can be functionalized with MPBA. This creates a probe that can first bind to its primary protein target and then use the boronic acid "hook" to capture interacting glycoproteins in its vicinity, enabling the study of complex cellular signaling events.

4. Biosensor Development: The reversible, pH-sensitive nature of the boronate ester bond can be harnessed to create responsive biosensors. For instance, a fluorescently-labeled protein-MPBA conjugate could be designed to bind to a quencher-labeled glycan. The presence of a target analyte that competes for binding would disrupt this interaction and restore fluorescence, providing a quantitative readout.

Sources

- 1. This compound - ProChem, Inc. [prochemonline.com]

- 2. 3-maleimidopropionic acid, 7423-55-4 | BroadPharm [broadpharm.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. prochemonline.com [prochemonline.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. application.wiley-vch.de [application.wiley-vch.de]

Technical Deep Dive: The Maleimide-Cysteine Conjugation Mechanism

Topic: Mechanism of Maleimide Reaction with Cysteine Sulfhydryl Groups Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The conjugation of maleimides to cysteine sulfhydryl groups is the cornerstone of modern bioconjugation, underpinning the development of Antibody-Drug Conjugates (ADCs), fluorescent probes, and therapeutic peptides. While often perceived as a simple "click" reaction, the underlying chemistry involves a complex interplay of kinetics, thermodynamics, and competing pathways. This guide deconstructs the mechanism beyond the basic Michael addition, addressing critical stability factors like the retro-Michael pathway and hydrolytic ring-opening, providing a rigorous framework for experimental design.

The Core Mechanism: Thiol-Michael Addition

The reaction between a maleimide and a cysteine residue is a specific type of conjugate addition (Michael addition).[1][2] It relies on the "soft" nucleophilicity of the sulfur atom attacking the electron-deficient olefin of the maleimide ring.

Orbital Interactions and Kinetics

The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the thiolate anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide double bond.

-

The Nucleophile: The reactive species is the thiolate anion (RS⁻) , not the protonated thiol (RSH). Therefore, the reaction rate is directly dependent on the pH relative to the cysteine's pKa (typically ~8.3 for free cysteine, but often lower in protein microenvironments).

-

The Electrophile: The maleimide ring possesses a cis-imide structure that creates significant ring strain and electron withdrawal, lowering the LUMO energy and making the double bond highly susceptible to nucleophilic attack.

Stereochemistry and Regioselectivity

The thiolate attacks one of the sp² carbons of the maleimide double bond. This addition creates a chiral center at the carbon of attachment. In protein conjugates, this results in a mixture of diastereomers (endo/exo transition states), although for most therapeutic applications, this stereochemical heterogeneity is less critical than regio-stability.

Figure 1: The Step-wise mechanism of the Thiol-Maleimide Michael Addition. The rate-limiting step is the generation of the thiolate anion and its subsequent attack on the maleimide ring.

The Stability Paradox: Retro-Michael and Hydrolysis

A common misconception is that the thioether bond is permanent. In reality, the thiosuccinimide adduct exists in equilibrium. Understanding this is vital for ADC design, where "payload migration" (transfer of drug from antibody to serum albumin) causes off-target toxicity.

The Retro-Michael Pathway

The reaction is reversible. In plasma, the thiosuccinimide can undergo a retro-Michael elimination , regenerating the free maleimide and the cysteine thiol.

-

Consequence: The regenerated maleimide is rapidly scavenged by human serum albumin (HSA), which has a highly reactive free cysteine (Cys34). This results in the drug payload transferring to albumin.[2]

Hydrolytic Ring Opening (The "Lock")

Hydrolysis of the succinimide ring is the primary mechanism that prevents the retro-Michael reaction.

-

Mechanism: Water attacks one of the carbonyl carbons of the succinimide ring, breaking the C-N bond and forming a succinamic acid derivative.

-

Significance: Once the ring opens, the conformational strain is released, and the retro-Michael elimination becomes mechanistically impossible. The adduct is effectively "locked."

-

Self-Hydrolyzing Maleimides: Modern linker chemistry (e.g., ADCs) often incorporates electron-withdrawing groups or basic residues near the maleimide to accelerate this hydrolysis post-conjugation, ensuring rapid stabilization.

Figure 2: Competing fates of the thiosuccinimide adduct. Hydrolysis locks the conjugate, while the retro-Michael pathway leads to instability and exchange.

Strategic Experimental Protocol

This protocol is designed to maximize specificity (preventing amine reaction) and stability.

Reagent Selection & Preparation[3]

-

Buffer: PBS or HEPES, pH 6.5–7.5. Avoid Tris if pH > 7.5 (primary amines compete).

-

Reducing Agents:

-

TCEP: Preferred for non-thiol nature, but can react with maleimides (phosphorus attacks double bond) if left in high excess. Recommendation: Use stoichiometric TCEP or remove via desalting column before adding maleimide.

-

DTT/BME: Must be removed completely (dialysis/SEC) before maleimide addition.

-

Step-by-Step Conjugation Workflow

| Step | Action | Mechanistic Rationale |

| 1. Reduction | Incubate protein with TCEP (2-5 eq) for 30 min @ RT. | Reduces disulfide bonds to liberate free thiols (nucleophiles). |

| 2. TCEP Removal | Pass through Zeba spin column or dialysis. | Prevents TCEP-maleimide side reaction and ensures stoichiometry accuracy. |

| 3. Conjugation | Add Maleimide (3-10 eq) dissolved in DMSO/DMF to protein. Final organic solvent <10%. | Excess maleimide drives kinetics (pseudo-first order). Solvent keeps linker soluble. |

| 4. Incubation | 1-2 hours @ 4°C or RT, pH 7.0. | pH 7.0 ensures Cys is nucleophilic (thiolate) but Lys (amine) is protonated (unreactive). |

| 5. Quenching | Add excess N-Acetylcysteine or Mercaptoethanol. | Scavenges unreacted maleimide to prevent non-specific binding during purification. |

| 6. Stabilization | Optional: Raise pH to 8.5 for 1 hour (if linker allows). | Forces succinimide ring hydrolysis to "lock" the conjugate (prevent retro-Michael). |

Quantitative Data: pH vs. Specificity

The following table illustrates the half-life of hydrolysis and specificity ratios at different pH levels.

| pH Condition | Thiol Reaction Rate ( | Amine Reaction Rate ( | Specificity Ratio ( | Hydrolysis Half-Life ( |

| pH 6.0 | Moderate | Negligible | > 10,000 : 1 | > 50 hours |

| pH 7.0 | Fast (Optimal) | Very Slow | 1,000 : 1 | ~ 20-30 hours |

| pH 8.0 | Very Fast | Moderate | 100 : 1 | ~ 1-4 hours |

| pH 9.0 | Extremely Fast | Significant | < 10 : 1 | < 30 mins |

Troubleshooting & Optimization

Issue: Precipitation upon Maleimide Addition

-

Cause: Hydrophobic maleimide linker destabilizing the protein.

-

Solution: Conjugate at lower protein concentration (<1 mg/mL) or increase cosolvent (up to 20% DMSO if tolerated). Use PEGylated maleimide linkers.[3][4][5]

Issue: Low Conjugation Efficiency (Low DAR)

-

Cause: Incomplete reduction or re-oxidation of thiols.

-

Solution: Add 1 mM EDTA to buffers to chelate metal ions that catalyze oxidation. Ensure TCEP is fresh.

Issue: High Aggregation

-

Cause: Over-conjugation or cross-linking (if bis-maleimides used).

-

Solution: Keep pH < 7.[6][7]5. Verify maleimide stoichiometry.

Figure 3: Decision tree for ensuring high-fidelity maleimide conjugation.

References

-

Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][8][4][6][9] Retrieved from [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.[2] Bioconjugate Chemistry.[1][8][4][6][9] Retrieved from [Link]

-

Raines Lab. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate.[4][10] Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. raineslab.com [raineslab.com]

An In-Depth Technical Guide to the Synthesis and Purification of 3-Maleimidophenyl Boronic Acid

This guide provides a comprehensive overview of the synthesis and purification of 3-Maleimidophenyl boronic acid, a critical reagent in the fields of bioconjugation and drug development. Its unique bifunctional nature, combining the thiol-reactive maleimide group with the diol-binding boronic acid moiety, makes it an invaluable tool for researchers and scientists. This document will delve into the chemical principles, experimental protocols, and purification strategies, offering field-proven insights to ensure successful synthesis and high-purity product isolation.

Introduction: The Significance of this compound

This compound serves as a heterobifunctional crosslinker, enabling the covalent linkage of molecules containing sulfhydryl groups (thiols) to those possessing diol functionalities, such as carbohydrates. This capability is paramount in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and biosensors.[1][2] The maleimide group exhibits high reactivity and selectivity towards thiols, commonly found in cysteine residues of proteins.[3][4] Simultaneously, the boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols, which are prevalent in sugars, glycoproteins, and RNA.[1][5] This dual reactivity allows for precise and controlled conjugation strategies that are fundamental to advancing therapeutic and diagnostic platforms.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 3-aminophenylboronic acid and maleic anhydride. The underlying principle involves the formation of a maleamic acid intermediate, followed by a cyclization reaction to yield the final maleimide product.

Step 1: Formation of the Maleamic Acid Intermediate

The initial step involves the reaction of the primary amine of 3-aminophenylboronic acid with the anhydride group of maleic anhydride.[6][7][8] This is a nucleophilic acyl substitution reaction where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a maleamic acid.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is typically chosen to dissolve both reactants and facilitate the reaction.

-

Temperature: The reaction is generally conducted at or below room temperature to control the exothermicity of the reaction and prevent side reactions.

-

Stoichiometry: A near-equimolar ratio of the reactants is used to ensure complete conversion of the starting materials.

Step 2: Cyclization to this compound

The second step is a dehydration reaction that cyclizes the maleamic acid intermediate to form the stable five-membered maleimide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent and a catalyst.

Causality Behind Experimental Choices:

-

Dehydrating Agent: Acetic anhydride is a commonly used dehydrating agent. It reacts with the water produced during the cyclization, driving the equilibrium towards the product.

-

Catalyst: A base, such as sodium acetate or triethylamine, is often used to catalyze the cyclization reaction.

-

Temperature: The reaction mixture is heated to facilitate the dehydration and ring closure.

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

3-Aminophenylboronic acid

-

Maleic anhydride

-

Acetone (anhydrous)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Step-by-Step Synthesis

-

Formation of the Maleamic Acid Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of maleic anhydride (1 equivalent) in anhydrous acetone dropwise to the cooled solution of 3-aminophenylboronic acid.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.

-

The formation of a precipitate (the maleamic acid intermediate) should be observed.

-

Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

-

Cyclization to this compound:

-

To the dried maleamic acid intermediate, add acetic anhydride and anhydrous sodium acetate (catalytic amount).

-

Heat the mixture at 60-70°C with stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The crude product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification of this compound

Purification is a critical step to obtain high-purity this compound, which is essential for its intended applications. Boronic acids can be challenging to purify due to their tendency to form boroxines (cyclic anhydrides) and their amphiphilic nature.[9] Several methods can be employed, and the choice depends on the scale of the synthesis and the nature of the impurities.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[10]

Rationale: This technique exploits the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane.[11]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Acid-Base Extraction

This liquid-liquid extraction technique is useful for separating acidic or basic compounds from neutral impurities.[12]

Rationale: The boronic acid group is acidic and can be deprotonated by a base to form a water-soluble salt. This allows for its separation from non-acidic organic impurities.

Protocol:

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move into the aqueous layer as its boronate salt.

-

Separate the aqueous layer and acidify it with 1 M HCl to a pH of around 3-4, causing the purified product to precipitate.[13]

-

Collect the precipitate by filtration, wash with water, and dry.

Column Chromatography

Silica gel column chromatography can be used for high-purity separation, although it can be challenging for boronic acids due to their polarity and potential for interaction with the silica.[14]

Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the pure product and evaporate the solvent.

Caption: Purification options for this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the chemical structure and assess purity. | Peaks corresponding to the aromatic protons, the maleimide protons, and the absence of starting material peaks.[9][15] |

| ¹¹B NMR Spectroscopy | To confirm the presence and environment of the boron atom. | A characteristic chemical shift for the boronic acid group.[16] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound. |

| Melting Point | To assess the purity of the compound. | A sharp and well-defined melting point is indicative of high purity. |

Note on NMR Spectroscopy of Boronic Acids: Boronic acids can form cyclic trimers (boroxines) upon dehydration, which can lead to complex NMR spectra.[9] To obtain a clean spectrum of the monomeric boronic acid, it is often advisable to run the NMR in a solvent that can break up these oligomers, such as methanol-d4 or by adding a small amount of D₂O.[9]

Stability and Storage

Boronic acids can be susceptible to degradation, particularly through protodeboronation, especially under harsh acidic or basic conditions.[17] The maleimide group can also undergo hydrolysis at high pH. Therefore, it is crucial to store the purified this compound under appropriate conditions.

-

Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Handling: Avoid prolonged exposure to moisture and air.

Conclusion

The synthesis and purification of this compound require careful control of reaction conditions and a well-thought-out purification strategy. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable bifunctional linker in high purity, enabling the advancement of innovative bioconjugation and drug delivery technologies.

References

- Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.

-

WIPO Patentscope. (n.d.). PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260.

- Silva, F., et al. (2021).

- Schumann, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 15867-15870.

-

ResearchGate. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) Functionalized with 3-Aminophenylboronic Acid: A New Boronic Acid Polymer for Sensing Diols in Neutral Water. Retrieved from [Link]

- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal, 112(5), 679–689.

-

ResearchGate. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]

- Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4479-4496.

- Wang, Y., et al. (2020). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 49(2), 441-466.

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide).... Retrieved from [Link]

-

Zhaozhan. (2024, March 21). The Reaction Between Maleic Anhydride And Amines Is An Important Pathway. Zhaozhan. Retrieved from [Link]

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). Maleic anhydride-amine reaction product corrosion inhibitor for alcohols.

- PubMed. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(15), 5945-5949.

- Wiley Online Library. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 15867-15870.

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

- MDPI. (2021).

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

- National Center for Biotechnology Information. (2021).

- Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.)

-

YouTube. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 8. US4419105A - Maleic anhydride-amine reaction product corrosion inhibitor for alcohols - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

3-Maleimidophenyl boronic acid CAS number and molecular weight

Executive Summary

3-Maleimidophenyl boronic acid (3-MPBA) is a specialized heterobifunctional crosslinker that bridges the fields of protein chemistry and glycobiology. It possesses two distinct reactive moieties: a maleimide group for irreversible conjugation to sulfhydryls (thiols) and a phenylboronic acid group for reversible, pH-dependent complexation with cis-1,2 or 1,3-diols (sugars).

This unique dual-reactivity profile makes 3-MPBA a critical tool in the development of glucose-responsive hydrogels, the enrichment of glycoproteins, and the synthesis of "smart" insulin delivery systems. This guide provides a rigorous technical breakdown of its properties, mechanistic principles, and validated experimental protocols.

Physicochemical Identity

| Parameter | Specification |

| Chemical Name | This compound |

| Common Synonyms | N-(3-Boronophenyl)maleimide; 3-MPBA; 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylboronic acid |

| CAS Number | 170368-42-0 |

| Molecular Weight | 216.99 g/mol |

| Molecular Formula | C₁₀H₈BNO₄ |

| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in water (hydrolyzes slowly).[1] |

| Reactive Groups | 1. Maleimide (Thiol-selective Michael acceptor)2. Boronic Acid (Diol-binding Lewis acid) |

| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids; electron-withdrawing imide may slightly lower this). |

Mechanistic Principles

The utility of 3-MPBA relies on two orthogonal chemical pathways. Understanding the causality between pH and reactivity is essential for experimental success.

The "pH Paradox"

-

The Maleimide Reaction (Conjugation): Occurs optimally at pH 6.5–7.5 . At this pH, the maleimide undergoes a specific Michael addition with thiols. Above pH 8.0, maleimide hydrolysis (ring-opening) competes significantly, rendering the reagent inert.

-

The Boronic Acid Reaction (Application): Binding to diols (sugars) typically requires the boronate anion form, which dominates at pH > 8.5 .

-

Resolution: The experimental workflow must be staged. First, conjugate 3-MPBA to the thiol-bearing carrier at neutral pH. Then, shift the environment to alkaline conditions (or use Lewis base catalysis) to activate the boronic acid for sugar binding.

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization of a protein carrier to create a lectin mimic.

Figure 1: Sequential reaction mechanism. Step 1 locks the reagent onto the carrier. Step 2 allows reversible binding to sugar targets.

Applications in Drug Development[2][3]

Glucose-Responsive Insulin Delivery

3-MPBA is used to functionalize polymers (e.g., chitosan or poly-lysine) within hydrogels.

-

Mechanism: In the absence of glucose, the boronic acids form crosslinks with diols on the polymer chain, keeping the gel "closed."

-

Trigger: High blood glucose competes for the boronic acid sites, breaking the crosslinks.

-

Result: The hydrogel swells/opens, releasing encapsulated insulin.

Glycoprotein Enrichment (Proteomics)

Unlike lectins, which are large and unstable, 3-MPBA conjugates act as robust "chemical lectins." They can be immobilized on beads to capture sialic acid-rich glycoproteins from serum, a critical step in biomarker discovery.

Validated Experimental Protocol: Protein Conjugation

Objective: Conjugate 3-MPBA to a Cysteine-containing protein (e.g., BSA or a reduced antibody) without compromising the boronic acid activity.

Reagents Preparation[4][5][6]

-

Conjugation Buffer: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2. Critical: Include 5 mM EDTA to chelate metals that catalyze thiol oxidation.

-

3-MPBA Stock: Dissolve 3-MPBA in anhydrous DMSO or DMF to 50 mM. Note: Prepare immediately before use; maleimides degrade in solution.

-

Reducing Agent: TCEP-HCl (preferred over DTT as it does not require removal before conjugation).

Step-by-Step Workflow

-

Protein Reduction:

-

Dilute protein to 1–5 mg/mL in Conjugation Buffer.

-

Add TCEP (10-fold molar excess over thiols). Incubate 30 mins at Room Temperature (RT).

-

-

Conjugation:

-

Add 3-MPBA stock slowly to the reduced protein.

-

Target Ratio: Use 10–20 molar excess of 3-MPBA over protein thiols.

-

Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.

-

Incubate 2 hours at RT or overnight at 4°C.

-

-

Quenching (Optional but Recommended):

-

Add 2-Mercaptoethanol (excess) to react with remaining maleimide. This prevents non-specific crosslinking later.

-

-

Purification (Crucial):

-

Remove excess free 3-MPBA and DMSO using Zeba™ Spin Desalting Columns or dialysis against PBS.

-

Self-Validation: Free boronic acid interferes with downstream binding assays. Ensure flow-through analysis shows no small-molecule absorbance.

-

Workflow Visualization

Figure 2: Optimization workflow for 3-MPBA conjugation. Purification is the critical control point.

Troubleshooting & Stability

| Issue | Root Cause | Corrective Action |

| Low Conjugation Efficiency | Maleimide hydrolysis | Ensure buffer pH is < 7.5. Use fresh 3-MPBA stock. |

| Precipitation | Hydrophobicity of MPBA | Reduce MPBA molar excess. Add PEG-linkers if available. Keep DMSO <10%. |

| No Sugar Binding | pH too low | Boronic acid binding requires alkaline pH (8.5–9.0). For physiological pH binding, use a catalytic buffer (e.g., with salicylate) or switch to a benzoboroxole derivative. |

| Oxidation | Boronic acid oxidation | Store powder under nitrogen/argon. Boronic acids can oxidize to phenols (inactive) over time in air. |

References

-

Santa Cruz Biotechnology. this compound (CAS 170368-42-0) Product Data Sheet.[2]Link

-

Sigma-Aldrich. this compound Product Specification.Link

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link

- Ivanov, A. E., et al. (2006). Boronate-containing polymer brushes: Reversible binding of sugars and glycoproteins. Polymer, 47(14), 4936-4945.

- Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643.

Sources

An In-depth Technical Guide to the Lewis Acidity of the Boronic Acid in 3-Mercaptophenylboronic Acid (3-MPBA)

Introduction: The Unique Duality of 3-Mercaptophenylboronic Acid

3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional molecule of significant interest in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring both a boronic acid and a thiol group on a phenyl ring, provides a versatile platform for a range of chemical transformations and molecular recognition events.[2] The boronic acid moiety confers Lewis acidity, enabling reversible covalent interactions with diols, a property extensively exploited in the design of sensors and drug delivery systems.[1][3] Concurrently, the thiol group offers a nucleophilic handle for applications such as bioconjugation and surface functionalization.[2] This guide provides an in-depth exploration of the Lewis acidity of the boronic acid group in 3-MPBA, a fundamental property that underpins its diverse applications. We will delve into the factors governing this acidity, the experimental and computational methods for its characterization, and its profound implications in catalysis and the development of advanced therapeutics and diagnostics.

I. Fundamental Principles of Boronic Acid Lewis Acidity

Boronic acids, in a general sense, are recognized as Lewis acids.[4] This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This vacancy allows the boron atom to accept a pair of electrons from a Lewis base, such as a hydroxide ion or a diol, to form a more stable, tetracoordinate boronate species.[5][6]

The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate in aqueous solution is a key characteristic of these compounds.[4] The position of this equilibrium, and thus the effective Lewis acidity, is influenced by several factors:

-

Substituent Effects: The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the boron atom, thereby enhancing Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.[7]

-

Solvation Effects: The differential solvation of the neutral boronic acid and the anionic boronate species significantly impacts the equilibrium.[5][8] The charged boronate form is generally more stabilized by solvation than the neutral boronic acid.[5][8]

-

Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of a Lewis base, making the formation of the tetrahedral boronate less favorable and thus decreasing the apparent Lewis acidity.[9]

II. The Specific Case of 3-Mercaptophenylboronic Acid (3-MPBA)

The Lewis acidity of 3-MPBA is a nuanced interplay of the inherent properties of the phenylboronic acid scaffold and the influence of the meta-positioned thiol group.

Electronic Influence of the Thiol Group

The thiol (-SH) group is generally considered to be a weak electron-donating group through resonance and an inductively withdrawing group. Its net effect on the electron density of the aromatic ring is position-dependent. In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced. This would suggest a slight enhancement of the Lewis acidity of the boronic acid in 3-MPBA compared to unsubstituted phenylboronic acid.

Intramolecular Interactions

A critical consideration for 3-MPBA is the potential for intramolecular interactions between the thiol group and the boronic acid moiety. While a direct intramolecular hydrogen bond between the thiol proton and a boronic acid oxygen is sterically unlikely, the presence of the sulfur atom in proximity to the boron center could influence the local electronic environment.

III. Quantifying the Lewis Acidity of 3-MPBA

A definitive understanding of the Lewis acidity of 3-MPBA necessitates experimental and computational quantification.

Experimental Determination of pKa

The most common experimental method to quantify the Lewis acidity of a boronic acid in an aqueous solution is the determination of its pKa value.[9] This value reflects the equilibrium between the neutral boronic acid and its conjugate base, the boronate anion.

Table 1: Predicted Physicochemical Properties of 3-MPBA

| Property | Predicted Value |

| Molecular Formula | C6H7BO2S |

| Molecular Weight | 153.99 g/mol |

| pKa | 6.58 ± 0.10 |

| Melting Point | 196-201 °C |

Data sourced from commercial supplier specifications.[10]

A predicted pKa of 6.58 suggests that 3-MPBA is a relatively strong boronic acid.[10] This value can be experimentally verified using techniques such as potentiometric titration or UV-Vis spectroscopy.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol outlines a standard procedure for determining the pKa of a boronic acid using UV-Vis spectroscopy, a method that relies on the different absorbance spectra of the neutral boronic acid and the anionic boronate.

Materials:

-

3-Mercaptophenylboronic acid (3-MPBA)

-

A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 3-MPBA: Accurately weigh a known amount of 3-MPBA and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

-

Prepare sample solutions: In a series of volumetric flasks, add a small, constant aliquot of the 3-MPBA stock solution. Dilute each flask to the final volume with a different buffer solution, ensuring a range of pH values that bracket the expected pKa.

-

Record UV-Vis spectra: For each prepared sample, record the UV-Vis absorption spectrum over a relevant wavelength range. Use the corresponding buffer solution as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the acidic and basic forms of 3-MPBA.

-

Plot the absorbance at this wavelength as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Self-Validation: The accuracy of the determined pKa can be validated by repeating the experiment with a different set of buffers and ensuring consistency in the results. Additionally, comparison with literature values for similar boronic acids can provide further confidence in the measurement.

IV. Implications of 3-MPBA's Lewis Acidity in Key Applications

The Lewis acidic nature of 3-MPBA is central to its utility in a variety of scientific and technological applications.

Catalysis

Boronic acids are increasingly recognized as effective catalysts for a range of organic transformations, particularly those involving the activation of carboxylic acids and alcohols.[11][12] The Lewis acidic boron center can coordinate with the hydroxyl groups of these substrates, facilitating subsequent reactions such as amidation and esterification.[11] The specific Lewis acidity of 3-MPBA will dictate its catalytic efficiency in these processes.

Diagram 1: Boronic Acid Catalyzed Amidation

Caption: Generalized mechanism of boronic acid-catalyzed amidation.

Sensing and Diagnostics

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their use in sensors for carbohydrates and other biologically relevant molecules.[13][14] 3-MPBA, with its thiol group, can be readily immobilized on surfaces, such as gold nanoparticles or electrodes, to create robust sensing platforms.[15] The Lewis acidity of the boronic acid will determine the binding affinity and selectivity for different diol-containing analytes.

Diagram 2: 3-MPBA Based Sensor Workflow

Caption: Workflow for a 3-MPBA-based sensor.

Drug Development

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs incorporating this functional group.[16][17] They often act as enzyme inhibitors by forming a covalent bond with a catalytic serine residue in the active site.[18] The Lewis acidity of the boronic acid is a key determinant of the strength and reversibility of this interaction. The unique bifunctionality of 3-MPBA makes it an attractive building block for the synthesis of novel therapeutic agents.[1]

V. Conclusion and Future Perspectives

The Lewis acidity of the boronic acid in 3-mercaptophenylboronic acid is a fundamental property that dictates its reactivity and utility across a broad spectrum of applications. A thorough understanding and precise quantification of this acidity are paramount for the rational design of new catalysts, sensors, and therapeutic agents. Future research will likely focus on leveraging the interplay between the boronic acid and thiol functionalities to develop novel "smart" materials and theranostic agents with tunable properties and targeted activities. The continued exploration of the rich chemistry of 3-MPBA promises to yield exciting advancements in both fundamental science and applied technology.

References

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Semantic Scholar. (n.d.).

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Lirias. (n.d.).

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024, June 6).

- 3-Mercaptophenylboronic acid - Chem-Impex. (n.d.).

- Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30).

- 9.4.4: Substances' solution phase Lewis Basicity towards a given acid may be estimated using the enthalphy change for dissociation of its adduct with a reference acid of similar hardness. - Chemistry LibreTexts. (2020, September 16).

- Periodic Trends and Index of Boron Lewis Acidity | The Journal of Physical Chemistry A. (n.d.).

- Boronic acid - Wikipedia. (n.d.).

- CAS 352526-01-3: (3-Mercaptophenyl)boronic acid - CymitQuimica. (n.d.).

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, February 16).

- 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem. (n.d.).

- Emergent Organoboron Acid Catalysts - PMC - NIH. (n.d.).

- Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (2018, August 20).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.).

- Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes - ACS Publications. (2024, August 8).

- Facile Synthesis of Mercaptophenylboronic Acid-Functionalized Core−Shell Structure Fe3O4@C@Au Magnetic Microspheres for Selective Enrichment of Glycopeptides and Glycoproteins | The Journal of Physical Chemistry C - ACS Publications. (n.d.).

- Probing the interaction of 3-mercaptophenylboronic acid with carbohydrates using quantum dots | Request PDF - ResearchGate. (n.d.).

- Lewis acids and bases - Wikipedia. (n.d.).

- CHARACTERIZATION OF THE INTERACTION OF 3-MERCAPTOPHENYLBORONIC ACID WITH CARBOHYDRATES USING QUANTUM DOTS - Proceedings.Science. (n.d.).

- Stability of borane adducts | Lewis acid-base reaction | JAM 2022 Chemistry - YouTube. (2023, September 25).

- 3-MERCAPTOPHENYLBORONIC ACID One Chongqing Chemdad Co. (n.d.).

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (n.d.).

- The Role of Boronic Acids in Modern Drug Discovery. (n.d.).

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - OUCI. (n.d.).

- Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions - PubMed. (2021, January 21).

- Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. (2021, April 12).

- Boronic acid catalysis - ResearchGate. (n.d.).

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed. (2024, June 6).

- How to identify the most stable Lewis adduct of boron trichloride? (2018, November 4).

- Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing. (n.d.).

- TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products | EurekAlert! (2017, April 14).

- A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC - NIH. (2025, April 4).

- A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - NIH. (n.d.).

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).

- pKa values bases - Chair of Analytical Chemistry. (n.d.).

- Synthesis of 3-Acrylamidophenylboronic Acid - Alfa Chemistry. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 352526-01-3: (3-Mercaptophenyl)boronic acid [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-MERCAPTOPHENYLBORONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Boronic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: Glycoprotein Enrichment Using 3-Maleimidophenyl Boronic Acid

Introduction

The study of glycoproteins, central to understanding a vast array of biological processes from cellular recognition to immune response, presents a significant analytical challenge. Glycoproteins are often present in low abundance within complex biological matrices, masked by a vast excess of non-glycosylated proteins.[1] This necessitates robust enrichment strategies to isolate them for downstream analysis, such as mass spectrometry-based proteomics.[2][3] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile technique for this purpose, leveraging a unique and reversible covalent interaction.[4][5]

This guide provides a comprehensive overview and detailed protocols for utilizing 3-Maleimidophenyl boronic acid , a bifunctional chemical tool, to create custom affinity media for glycoprotein enrichment. Unlike pre-activated resins, this reagent offers researchers the flexibility to functionalize their choice of solid support, enabling tailored workflows for specific research needs. We will delve into the dual-chemistry of this molecule, explaining not only the steps of the protocol but the scientific principles that ensure its specificity and efficacy.

Principle of the Method: A Dual-Functionality Reagent

The efficacy of this compound hinges on its two distinct functional groups: the boronic acid moiety for capturing glycoproteins and the maleimide group for stable immobilization onto a solid support.

The Glycan Recognition Moiety: Boronic Acid

Boronic acids form a reversible, pH-dependent covalent bond with molecules containing cis-1,2 or cis-1,3 diol groups.[6][7] These cis-diol configurations are abundant in the sugar moieties (glycans) of glycoproteins, such as mannose and galactose.[8] The binding mechanism is governed by the pH of the surrounding buffer.[9]

-

At Alkaline pH (≥ 8.0): The boronic acid (a Lewis acid) is in a trigonal planar configuration. It accepts a hydroxide ion from the aqueous solution to form a more reactive, negatively charged tetrahedral boronate ion.[9][10] This activated state readily reacts with a cis-diol on a glycan to form a stable, cyclic boronate ester, effectively capturing the glycoprotein.[7]

-

At Acidic pH: Lowering the pH disrupts this equilibrium. The boronate ester becomes unstable and hydrolyzes, releasing the bound glycoprotein and regenerating the trigonal boronic acid on the support.[5][9]

This pH-controlled "catch and release" mechanism is the cornerstone of boronate affinity chromatography.[4]

Caption: pH-dependent reversible reaction between boronic acid and a cis-diol.

The Immobilization Moiety: Maleimide

The maleimide group is a highly specific and efficient conjugation handle. It reacts with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[11] This reaction is highly chemoselective and proceeds rapidly at a mildly acidic or neutral pH (6.5-7.5), conditions under which reactions with other amino acid side chains, like amines, are minimal.[11] This allows for the straightforward and covalent attachment of the this compound to any solid support that has been functionalized with free thiol groups.

Caption: Covalent coupling of the maleimide group to a thiol-functionalized support.

The Integrated Workflow

The overall strategy is a two-stage process that culminates in a highly specific enrichment tool. First, the bifunctional reagent is covalently attached to a support. Second, this newly created affinity medium is used to isolate glycoproteins from a complex mixture.

Caption: Two-stage workflow: resin preparation followed by glycoprotein enrichment.

Protocols

Protocol 1: Preparation of Boronate Affinity Resin

This protocol describes the covalent immobilization of this compound onto a thiol-functionalized solid support, such as thiol-activated magnetic beads or agarose resin.

Materials:

-

Thiol-activated solid support (e.g., magnetic beads, agarose)

-

This compound (3-MPBA)

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Quenching Solution: 1 M β-mercaptoethanol or Cysteine in Coupling Buffer

-

Wash Buffer: Coupling Buffer

-

Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Rotating mixer

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads) or chromatography column (for agarose)

Procedure:

-

Prepare 3-MPBA Stock: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50-100 mM). Rationale: 3-MPBA has limited aqueous solubility; a concentrated organic stock ensures efficient delivery to the aqueous coupling reaction.

-

Wash the Support:

-

Transfer a desired amount of the thiol-activated support slurry (e.g., 10 mg of magnetic beads) to a microcentrifuge tube.

-

Place on a magnetic rack, remove the storage buffer, and wash the beads twice with 1 mL of Coupling Buffer. For agarose, wash the resin in a column with 10 bed volumes of Coupling Buffer. Rationale: This removes preservatives and equilibrates the support to the optimal pH for the maleimide-thiol reaction.

-

-

Coupling Reaction:

-

Resuspend the washed support in 500 µL of Coupling Buffer.

-

Add the 3-MPBA stock solution to the slurry for a final concentration of 1-5 mM (a 10-50 fold molar excess over the thiol capacity of the support is recommended).

-

Incubate on a rotating mixer for 2-4 hours at room temperature or overnight at 4°C. Rationale: Gentle agitation ensures all thiol sites on the support are accessible to the 3-MPBA for efficient coupling.

-

-

Quench Unreacted Sites:

-

Pellet the support (magnet/centrifugation) and discard the supernatant.

-

Add 1 mL of Coupling Buffer containing 20 mM Cysteine or β-mercaptoethanol.

-

Incubate on a rotator for 1 hour at room temperature. Rationale: This step blocks any remaining unreacted maleimide groups, preventing non-specific binding of proteins to the support in later steps.

-

-

Final Washes:

-

Wash the newly synthesized boronate affinity resin three times with 1 mL of Wash Buffer to remove quenched reagents and non-covalently bound 3-MPBA.

-

-

Storage:

-

Resuspend the resin in Storage Buffer. Store at 4°C. The resin is now ready for glycoprotein enrichment.

-

Protocol 2: Glycoprotein Enrichment from a Complex Sample

This protocol details the use of the prepared boronate affinity resin to enrich glycoproteins from a biological sample like serum or cell lysate.

Materials:

-

Prepared Boronate Affinity Resin

-

Binding/Wash Buffer: 100 mM Ammonium Acetate or 50 mM HEPES, 150 mM NaCl, pH 8.5[8][12]

-

Elution Buffer: 1% Trifluoroacetic Acid (TFA) / 50% Acetonitrile or 100 mM Sorbitol in PBS, pH 7.4[12][13]

-

Protein sample (e.g., serum, cell lysate)

-

Rotating mixer, microcentrifuge tubes, magnetic rack/column

Procedure:

-

Sample Preparation:

-

Clarify the protein sample by centrifugation (14,000 x g for 15 min at 4°C) to remove insoluble debris.

-

Determine the protein concentration (e.g., via Bradford or BCA assay).

-

Dilute or buffer-exchange the sample into the Binding/Wash Buffer. A typical starting amount is 1-5 mg of total protein per 10 mg of beads.

-

-

Resin Equilibration:

-

Transfer an aliquot of the prepared boronate resin to a new tube.

-

Wash the resin twice with 1 mL of Binding/Wash Buffer to equilibrate it to the alkaline pH required for binding.[8]

-

-

Binding Step:

-

Washing Step:

-

Pellet the resin and collect the supernatant (this is the "unbound" or "flow-through" fraction, which can be saved for analysis).

-

Wash the resin three to five times with 1 mL of Binding/Wash Buffer. Rationale: These washes are critical for removing non-specifically adsorbed proteins, thereby increasing the purity of the final enriched sample.[13]

-

-

Elution Step:

-

After the final wash, remove all supernatant.

-

Add 100-500 µL of Elution Buffer to the resin.

-

Vortex briefly and incubate for 15-30 minutes at 37°C with shaking.[12][13] Rationale: The acidic pH of the TFA buffer or the competitive binding of sorbitol reverses the boronate ester bond, releasing the glycoproteins into the solution.

-

Pellet the resin and carefully collect the supernatant. This is the enriched glycoprotein fraction .

-

Repeat the elution step once more and pool the eluates to maximize recovery.

-

-

Downstream Analysis: The enriched sample is now ready for downstream applications such as SDS-PAGE, Western Blotting, or preparation for mass spectrometry analysis (which may require buffer exchange or solvent evaporation).

Optimization & Troubleshooting

The performance of the enrichment can be fine-tuned by adjusting several key parameters.

| Parameter | Recommendation | Rationale & Notes |

| Binding pH | pH 8.0 - 9.0 | Essential for activating the boronic acid to the tetrahedral boronate state for efficient binding.[4][8] Below pH 8.0, binding efficiency drops significantly. |

| Ionic Strength | 150 mM - 500 mM NaCl | The phenyl ring on the reagent can cause non-specific hydrophobic interactions.[14] Including salt in the binding/wash buffer minimizes these and unwanted ionic interactions. |

| Elution Method | Low pH (e.g., 1% TFA): Strong, denaturing elution. Good for MS workflows. Competitive (e.g., Sorbitol): Mild, non-denaturing elution. Use if protein activity must be preserved. | Low pH is very effective but will denature proteins.[13] Sorbitol acts as a high-affinity competitor for the boronic acid sites.[8] |

| Sample Load | 1-5 mg total protein per 10 mg beads | Overloading the resin can lead to competition for binding sites and loss of lower-abundance glycoproteins. Start with a lower load and optimize. |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low Yield of Glycoproteins | Inefficient binding (pH too low). | Ensure Binding/Wash buffer is at pH 8.5. Check pH before use.[8] |

| Incomplete elution. | Increase elution incubation time/temperature. Perform a second elution and pool the fractions. | |

| Glycoproteins were lost in wash steps. | Reduce the number or stringency of wash steps. | |

| High Non-Specific Binding | Insufficient washing. | Increase the number of wash steps from 3 to 5. |

| Hydrophobic/ionic interactions. | Increase the salt concentration in the Binding/Wash Buffer to 500 mM NaCl.[14] |

| | Unreacted maleimide groups. | Ensure the quenching step (Protocol 1, Step 4) was performed thoroughly. |

Conclusion

This compound is a powerful reagent that empowers researchers to create bespoke affinity chromatography media for glycoprotein enrichment. By understanding the distinct chemistries of the maleimide and boronic acid moieties, laboratories can functionalize a wide variety of thiol-containing supports and develop optimized protocols tailored to their specific biological samples and downstream analytical goals. This approach provides a specific, robust, and flexible platform to explore the glycoproteome, paving the way for new discoveries in drug development and biomedical research.

References

-

An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins. (2018). National Institutes of Health. [Link]

-

A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). (n.d.). Proceedings of the National Academy of Sciences. [Link]

-

CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (n.d.). National Institutes of Health. [Link]

-

Glycoprotein Enrichment Resin User Manual. (2009). Takara Bio. [Link]

-

The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. [Link]

-

Glycoprotein Enrichment Kit (Phenyl Boronic Acid). (n.d.). Creative Biolabs. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). ACS Publications. [Link]

-

A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). ResearchGate. [Link]

-

Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). PubMed Central. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. [Link]

-

Synthesis of boronic acid-functionalized molecularly imprinted silica nanoparticles for glycoprotein recognition and enrichment. (2013). Royal Society of Chemistry. [Link]

-

Bottom-Up Proteomics: Advancements in Sample Preparation. (n.d.). MDPI. [Link]

-

Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2020). ResearchGate. [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. (n.d.). National Institutes of Health. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). MDPI. [Link]

-

N‑Terminal Cysteine Bioconjugation with (2- Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. (2023). Universidad de Zaragoza. [Link]

-

Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. (2013). PubMed. [Link]

-

Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). ResearchGate. [Link]

-

Boronic Acids as Ligands for Affinity Chromatography. (2006). ResearchGate. [Link]

-

Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (n.d.). The University of Manchester. [Link]

-

Boronic Acid-Linked Cell-Penetrating Peptide for Protein Delivery. (n.d.). PubMed Central. [Link]

-

Dynamic formation of imidazolidino boronate enables design of cysteine-responsive peptides. (n.d.). PubMed Central. [Link]

-

Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]

-

Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2023). Open Exploration Publishing. [Link]

-

Internal and External Catalysis in Boronic Ester Networks. (n.d.). ACS Publications. [Link]

-

Synthesis of Boronic Acid‐Functionalized Core–Shell Mesoporous Silica–TiO2 Nanocomposite for Specific Enrichment of Glycopeptides From Biological Samples. (n.d.). PubMed Central. [Link]

-

Cysteine-Selective Installation of Functionally Diverse Boronic Acid Probes on Peptides. (2023). ACS Publications. [Link]

Sources

- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]

- 2. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. xiamenbiotime.com [xiamenbiotime.com]

- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. takarabio.com [takarabio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Stoichiometric Control in 3-Maleimidophenyl Boronic Acid (MPBA) Reactions

This Application Note is structured to provide a rigorous, field-ready protocol for the use of 3-Maleimidophenyl boronic acid (MPBA) . It moves beyond basic product sheets to address the specific stoichiometric and mechanistic challenges of using a heterobifunctional linker that combines irreversible kinetic conjugation (Maleimide) with reversible thermodynamic complexation (Boronic Acid).

Executive Summary

This compound (MPBA) is a versatile heterobifunctional crosslinker used to bridge the gap between thiol-containing biomolecules (proteins, antibodies) and diol-containing targets (glycans, ribonucleosides, or functionalized drugs). Its utility lies in its dual-reactivity:

-

Irreversible Anchoring: The maleimide moiety reacts rapidly and specifically with free sulfhydryls (cysteine) to form a stable thioether bond.

-

Reversible Capture: The boronic acid moiety forms dynamic, pH-dependent cyclic esters with 1,2- or 1,3-diols.

This guide addresses the critical challenge of stoichiometric mismatch . The maleimide reaction is kinetically driven and stoichiometric, while the boronic acid interaction is thermodynamically driven (equilibrium-based). Successful application requires distinct control strategies for each step to prevent crosslinking artifacts and ensure high-fidelity bioconjugates.

Mechanism of Action & Critical Parameters

The Dual-Step Reaction Pathway

The MPBA workflow operates on two distinct chemical timelines. Understanding this causality is essential for experimental design.

-

Step 1: The Kinetic Phase (Thiol-Maleimide). This reaction is fast (

) and irreversible. The critical parameter here is the Molar Excess of MPBA relative to protein thiols to outcompete hydrolysis. -

Step 2: The Thermodynamic Phase (Boronate-Diol). This is an equilibrium process (

). The critical parameters are pH (relative to the boronic acid pKa ~8.8) and Local Concentration (Avidity).

Graphviz Reaction Logic

The following diagram illustrates the sequential reaction logic and the competing side reactions (Hydrolysis/Oxidation) that must be mitigated.

Caption: Figure 1. Sequential reaction pathway for MPBA. Blue arrows indicate the irreversible conjugation step; Green arrows indicate the reversible complexation step. Red dotted lines represent competing degradation pathways.

Detailed Experimental Protocols

Protocol 1: Reagent Preparation & Solubility (The "Zero-Step")

Objective: To prepare a stable MPBA stock solution free of hydrolyzed contaminants.

-

Challenge: MPBA is hydrophobic. Direct addition to aqueous buffer causes precipitation and rapid hydrolysis.

-

Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Procedure:

-

Weigh 3-5 mg of MPBA (MW: ~217.03 g/mol ) in a microcentrifuge tube.

-

Dissolve in anhydrous DMSO to a concentration of 10–50 mM .

-

Calculation: For 2.17 mg MPBA, add 100 µL DMSO to make 100 mM.

-

-

QC Check: The solution must be clear. If cloudy, do not use (indicates moisture contamination or polymerization).

-

Storage: Use immediately. Do not store dilute aliquots. Frozen stocks (-20°C) of high concentration (>50 mM) in anhydrous solvent are stable for 1 month if sealed under argon.

Protocol 2: Protein Conjugation (The Kinetic Anchor)

Objective: Covalent attachment of MPBA to a cysteine-containing protein (e.g., Antibody or Enzyme). Stoichiometry Strategy: We use a molar excess of MPBA to drive the reaction to completion before the maleimide hydrolyzes.

| Parameter | Recommendation | Rationale |

| Buffer | PBS or HEPES (pH 7.0–7.2) | Avoids amine competition (low pH) and maleimide hydrolysis (high pH). Avoid Tris (can complex boronic acid). |

| EDTA | 1–5 mM | Chelates divalent metals that catalyze thiol oxidation (disulfide formation). |

| Protein Conc. | 1–5 mg/mL | Higher concentrations improve conjugation efficiency ( |

| MPBA Excess | 10x – 20x | Standard for antibodies (IgG). Ensures high Drug-Antibody Ratio (DAR). |